[3-(Aminomethyl)oxolan-3-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(aminomethyl)oxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCVFZMEIWXDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506738-56-2 | |
| Record name | [3-(aminomethyl)oxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Aminomethyl Oxolan 3 Yl Methanol
Retrosynthetic Analysis of the [3-(Aminomethyl)oxolan-3-yl]methanol Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C-N bond of the aminomethyl group and the C-O bonds within the tetrahydrofuran (B95107) ring. This approach suggests that the target molecule can be assembled from precursors where the aminomethyl and hydroxymethyl groups are introduced onto a pre-existing oxolane ring or formed concurrently during the ring's formation. Key synthons in this analysis include 3-substituted tetrahydrofuran precursors that can be elaborated to the final product.
Strategies for the Construction of the 3-Substituted Tetrahydrofuran Ring System
The formation of the 3-substituted tetrahydrofuran ring is a critical step in the synthesis of this compound. Various methodologies have been developed for the stereoselective construction of such substituted tetrahydrofurans, which are common structural motifs in many biologically active molecules. nih.gov
Intramolecular cyclization is a common and effective strategy for forming the tetrahydrofuran ring. These methods often involve the formation of a C-O bond through the attack of a hydroxyl group on an electrophilic carbon center.
Intramolecular SN2 Reactions: Classical approaches often utilize an intramolecular SN2 reaction where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on a tethered carbon chain. nih.gov
Epoxide Ring Opening: The intramolecular addition of an alcohol to an epoxide is a widely used method for constructing tetrahydrofuran rings. nih.gov
Oxidative Cyclization: γ-hydroxy alkenes can undergo oxidative cyclization to form tetrahydrofuran derivatives. nih.govresearchgate.net For instance, palladium-catalyzed oxidative cyclization of γ-hydroxyalkenes can produce substituted tetrahydrofurans. nih.gov
Prins-type Cyclization: The reaction of homoallylic alcohols with aldehydes can lead to the formation of 3-acyl-substituted tetrahydrofurans via a Prins-type cyclization. organic-chemistry.org
A specific example involves the dehydration cyclization of a diol precursor. For instance, a method starting from maleic acid diester involves Michael addition, borohydride (B1222165) reduction to a diol, and subsequent dehydration cyclization to form the tetrahydrofuran ring. google.com
| Starting Material | Key Reaction Steps | Intermediate | Final Ring System |
| Maleic acid diester | Michael addition, borohydride reduction, dehydration cyclization | 2-nitromethyl-1,4-butanediol | 3-Nitromethyltetrahydrofuran |
| γ-hydroxy alkene | Palladium-catalyzed oxidative cyclization | N/A | Substituted tetrahydrofuran |
| Homoallylic alcohol and aldehyde | Prins-type cyclization | Oxonium ion | 3-Acyl-substituted tetrahydrofuran |
An alternative to de novo ring construction is the functionalization of a pre-existing tetrahydrofuran ring. This approach can be advantageous if a suitable tetrahydrofuran starting material is readily available. researchgate.net
α-Oxy C(sp³)–H Arylation: Nickel-catalyzed photoredox reactions can be used for the arylation of cyclic ethers at the α-position. organic-chemistry.org
Redox-Relay Heck Reaction: Substituted tetrahydrofurans can be synthesized from cis-butene-1,4-diol through a redox-relay Heck reaction, which generates a cyclic hemiacetal that can be further modified. organic-chemistry.org
Introduction of the Aminomethyl Group at the C3 Position
Once the 3-substituted tetrahydrofuran scaffold is in place, the next crucial step is the introduction of the aminomethyl group at the C3 position. This can be achieved through various synthetic transformations.
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. unive.itorganic-chemistry.org In the context of this compound synthesis, this would typically involve a 3-formyltetrahydrofuran derivative.
A patented method describes the preparation of 3-aminomethyl tetrahydrofuran starting from maleic glycol. The process involves cyclization to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran. This intermediate then undergoes reductive amination with a mixture of ammonia (B1221849) and hydrogen over a hydroxyapatite-supported nickel catalyst to produce 3-aminomethyl tetrahydrofuran. google.com The reaction is typically carried out in a solvent like methanol (B129727) at elevated temperature and pressure. google.com
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product |
| 3-Formyltetrahydrofuran | Ammonia and Hydrogen | Hydroxyapatite-supported nickel catalyst | 3-Aminomethyl tetrahydrofuran |
Besides reductive amination, other functional group transformations can be employed to install the aminomethyl group. These routes often involve the reduction of a nitrogen-containing functional group.
Reduction of Nitriles: A common strategy involves the synthesis of a 3-cyanotetrahydrofuran intermediate, which is then reduced to the corresponding aminomethyl derivative. google.com Several reducing agents can be used for this transformation, including catalytic hydrogenation with Raney Nickel or Palladium on carbon (Pd/C), as well as hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes. commonorganicchemistry.comwikipedia.org One synthetic route starts from acrylonitrile, which undergoes an addition reaction and subsequent cyclization to form 3-cyanotetrahydrofuran. This intermediate is then catalytically hydrogenated to give 3-aminomethyl tetrahydrofuran. google.comgoogle.com Another approach begins with malic acid, which is converted to 3-chlorotetrahydrofuran. A nucleophilic substitution with sodium cyanide yields 3-cyanotetrahydrofuran, which is then reduced. google.comgoogle.com
Reduction of Azides: The Staudinger reduction provides a mild method for converting azides to amines using phosphines, such as triphenylphosphine. d-nb.infoorganic-chemistry.org A synthetic pathway could involve the conversion of a 3-hydroxymethyltetrahydrofuran derivative to a 3-azidomethyltetrahydrofuran via a mesylate or tosylate intermediate followed by substitution with sodium azide (B81097). The subsequent reduction of the azide would yield the desired aminomethyl group. google.com This method offers an alternative to catalytic hydrogenation, which might not be compatible with other functional groups in the molecule. nih.gov
| Precursor | Key Reagent(s) | Intermediate | Final Functional Group |
| 3-Cyanotetrahydrofuran | H₂/Raney Ni or Pd/C | N/A | Aminomethyl |
| 3-Azidomethyltetrahydrofuran | Triphenylphosphine (Staudinger Reduction) | Iminophosphorane | Aminomethyl |
| 3-Nitromethyltetrahydrofuran | H₂/Pd/C | N/A | Aminomethyl |
Methods for Incorporating the Hydroxymethyl Group
The introduction of the hydroxymethyl group at the C3 position is a critical step in the synthesis of this compound. This can be achieved through direct hydroxymethylation or by the reduction of a pre-existing carboxylic acid or ester functionality.
Direct Hydroxymethylation Techniques
Direct hydroxymethylation involves the introduction of a -CH₂OH group onto a pre-existing 3-(aminomethyl)oxolane scaffold. This approach is challenging due to the need for a nucleophilic carbon at the C3 position. One potential, though not explicitly documented, route could involve the generation of a carbanion at the C3 position of a suitable precursor, followed by reaction with formaldehyde. For instance, a precursor with an electron-withdrawing group at the C3 position, such as a nitrile, could facilitate the deprotonation and subsequent reaction.
Another hypothetical approach could involve the use of radical-based methods, where a radical is generated at the C3 position and then trapped with a hydroxymethyl radical equivalent. However, controlling the regioselectivity and preventing side reactions would be significant hurdles to overcome.
Reduction of Carboxylic Acid or Ester Precursors
A more established and plausible route to this compound involves the reduction of a corresponding carboxylic acid or ester precursor, namely 3-(aminomethyl)oxolane-3-carboxylic acid or its ester. This method benefits from the availability of various reducing agents that can efficiently convert carboxylic acids and esters to primary alcohols.
A key precursor for this route is 3-amino-tetrahydrofuran-3-carboxylic acid. The synthesis of such precursors has been described in the patent literature. Once the protected 3-(aminomethyl)oxolane-3-carboxylic acid is obtained, the carboxylic acid can be reduced to the primary alcohol.
Common reducing agents for this transformation include lithium aluminum hydride (LAH) and borane (BH₃) complexes. The choice of reducing agent would depend on the presence of other functional groups in the molecule, particularly the protecting group on the amino function.
| Precursor | Reducing Agent | Product | Notes |
| 3-(N-protected-aminomethyl)oxolane-3-carboxylic acid | Lithium Aluminum Hydride (LAH) | [3-(N-protected-aminomethyl)oxolan-3-yl]methanol | Powerful reducing agent, requires anhydrous conditions. |
| 3-(N-protected-aminomethyl)oxolane-3-carboxylic acid methyl ester | Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | [3-(N-protected-aminomethyl)oxolan-3-yl]methanol | Milder conditions compared to LAH. |
| 3-(N-protected-aminomethyl)oxolane-3-carboxylic acid | Borane-Tetrahydrofuran complex (BH₃·THF) | [3-(N-protected-aminomethyl)oxolan-3-yl]methanol | Selective for carboxylic acids in the presence of some other functional groups. |
Stereoselective Synthesis of this compound
The C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is crucial for applications where a specific enantiomer is required. Chiral auxiliary-based approaches and asymmetric catalysis are two powerful strategies to achieve this.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of either the aminomethyl or the hydroxymethyl (or their precursors) group at the C3 position. For instance, a chiral oxazolidinone auxiliary, as popularized by Evans, could be acylated with a 3-carboxy-tetrahydrofuran derivative. Subsequent alkylation or amination at the C3 position would be directed by the chiral auxiliary, leading to a diastereomerically enriched product. The auxiliary would then be cleaved to yield the enantiomerically enriched 3-substituted tetrahydrofuran.
| Chiral Auxiliary | Precursor | Key Reaction | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | 3-Carboxy-tetrahydrofuran derivative | Diastereoselective alkylation/amination | Potentially >95:5 |
| Pseudoephedrine | 3-Carboxy-tetrahydrofuran derivative | Diastereoselective alkylation/amination | Potentially high d.r. |
| Camphorsultam | 3-Carboxy-tetrahydrofuran derivative | Diastereoselective functionalization | Potentially high d.r. |
Asymmetric Catalysis in C3 Stereocenter Generation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical and efficient than using stoichiometric chiral auxiliaries.
For the synthesis of this compound, an asymmetric catalytic reaction could be employed to create the C3 stereocenter. For example, a catalytic asymmetric Michael addition of a nucleophile to a 3-substituted dihydrofuran precursor could establish the stereocenter. Alternatively, an asymmetric hydroformylation of a suitably substituted dihydrofuran, followed by further functional group manipulations, could also be a viable route.
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
Reduction of Carboxylic Acid Precursors: This route is likely to be reliable and scalable, especially if the precursor, 3-(aminomethyl)oxolane-3-carboxylic acid, can be synthesized efficiently. The reduction step itself typically proceeds in high yield. However, the synthesis of the precursor might involve multiple steps. The stereochemical outcome would depend on the synthesis of the chiral precursor.
Asymmetric Catalysis: This approach is highly desirable from an efficiency and sustainability perspective. It can provide high enantioselectivity with a low catalyst loading. However, the development of a suitable catalyst and reaction conditions for this specific transformation can be challenging and may require significant research and optimization. Once an efficient catalytic system is established, it is often the most scalable and cost-effective method.
A direct comparison of the efficiency of these routes is challenging without specific experimental data for the synthesis of this compound. However, a general trend suggests that for large-scale production of a single enantiomer, an asymmetric catalytic route, if available, would be the most advantageous. For laboratory-scale synthesis or when racemic material is acceptable, the reduction of a carboxylic acid precursor might be the most straightforward approach. Chiral auxiliary methods provide a reliable way to access enantiomerically pure material, particularly when a suitable catalytic method has not been developed.
Chemical Reactivity and Transformations of 3 Aminomethyl Oxolan 3 Yl Methanol
Reactivity Profile of the Aminomethyl Moiety
The aminomethyl group contains a primary amine, which is characterized by its nucleophilicity and basicity due to the lone pair of electrons on the nitrogen atom. This enables it to react with a wide array of electrophilic species.
The primary amine function serves as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is the basis for numerous derivatization strategies. The nitrogen atom can participate in nucleophilic substitution and addition reactions, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. The specific outcomes of these reactions are dictated by the electrophile employed and the reaction conditions.
The primary amine of [3-(Aminomethyl)oxolan-3-yl]methanol is readily converted into amides, carbamates, and ureas, which are fundamental transformations in medicinal and materials chemistry.
Amides: Amide bonds are typically formed by reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. researchgate.net Direct amidation with a carboxylic acid often requires a coupling reagent to facilitate the dehydration process. nih.govresearchgate.net
Carbamates: Carbamates can be synthesized through several routes. A common method involves the reaction of the amine with a chloroformate. organic-chemistry.org Alternatively, carbamates can be formed by reacting the amine with carbon dioxide and an alcohol, a process that is attractive from a green chemistry perspective. psu.edu Another approach involves the Curtius rearrangement of an acyl azide (B81097) to an isocyanate intermediate, which is then trapped by an alcohol. organic-chemistry.orggoogle.com
Ureas: The synthesis of urea (B33335) derivatives from the aminomethyl group can be achieved by reacting it with an isocyanate. organic-chemistry.org In the absence of a pre-formed isocyanate, ureas can be generated from the amine, carbon dioxide, and another amine, often under pressure and elevated temperature. psu.edu Phenyl carbamates can also serve as precursors, reacting with amines in dimethyl sulfoxide (B87167) (DMSO) to yield ureas under mild conditions. google.com
| Derivative | Reactant(s) | Key Transformation/Intermediate | Reference |
|---|---|---|---|
| Amide | Carboxylic Acid (+ Coupling Agent) | Direct condensation | researchgate.netnih.gov |
| Carbamate (B1207046) | Chloroformate | Nucleophilic substitution | organic-chemistry.org |
| Carbamate | CO₂, Alcohol | Carbamic acid formation and esterification | psu.edu |
| Urea | Isocyanate | Nucleophilic addition | organic-chemistry.org |
| Urea | Phenyl Carbamate, Amine | Aminolysis of carbamate | google.com |
The primary amine of this compound reacts with carbonyl compounds, such as aldehydes and ketones, in a nucleophilic addition reaction. This process typically occurs under acidic catalysis. The initial addition forms an unstable carbinolamine intermediate, which then dehydrates to yield a stable imine (or Schiff base). This reaction is often reversible. nih.govresearchgate.net
The resulting imine can be subsequently reduced, most commonly through catalytic hydrogenation or with hydride reagents like sodium borohydride (B1222165) (NaBH₄), in a process known as reductive amination. This two-step or one-pot sequence effectively converts the primary amine into a secondary amine, forming a new carbon-nitrogen bond.
Reactivity Profile of the Hydroxymethyl Moiety
The hydroxymethyl group is a primary alcohol, which exhibits characteristic reactivity such as susceptibility to oxidation and the ability to act as a nucleophile in esterification and etherification reactions.
Esterification: The hydroxymethyl group can be readily converted to an ester through reaction with a carboxylic acid under acidic conditions (Fischer-Speier esterification) or by using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base. nih.govresearchgate.net These reactions are fundamental for installing ester functionalities, which can act as protecting groups or introduce new properties to the molecule.
Etherification: The formation of an ether from the primary alcohol typically requires converting the hydroxyl group into a better leaving group or activating it. A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. Chemoselective methods for the etherification of alcohols in the presence of other functional groups have also been developed. organic-chemistry.org
The primary alcohol of the hydroxymethyl moiety can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The final product depends on the choice of the oxidizing agent and the reaction conditions. researchgate.net
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or catalytic systems like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant are commonly employed. google.comorganic-chemistry.org These methods prevent overoxidation to the carboxylic acid.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, i.e., the Jones reagent), or periodic acid (H₅IO₆) with a catalytic amount of CrO₃. libretexts.orgorganic-chemistry.org The oxidation of a similar substrate, [3-(bromomethyl)oxetan-3-yl]methanol, to the corresponding carboxylic acid has been successfully achieved using a TEMPO/sodium hypochlorite (B82951) system. google.com
| Product | Oxidizing Agent(s) | Characteristics | Reference |
|---|---|---|---|
| Aldehyde | PCC, DMP, TEMPO/NaOCl | Mild oxidation, reaction stops at the aldehyde stage | google.comorganic-chemistry.org |
| Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Strong oxidation, proceeds to the carboxylic acid | libretexts.orgorganic-chemistry.org |
| Carboxylic Acid | CrO₃ (cat.), H₅IO₆ | Catalytic chromium with a stoichiometric oxidant | organic-chemistry.org |
Reductive Transformations
While this compound itself contains fully reduced functional groups (amine and alcohol), its synthesis and the synthesis of its derivatives often involve key reductive steps. The primary amine of the aminomethyl group is commonly installed via the reduction of a precursor functional group at the C3 position of the oxolane ring.
One prevalent synthetic strategy involves the catalytic hydrogenation of a nitrile group. For instance, 3-cyanooxolane can be reduced to 3-(aminomethyl)oxolane using catalysts like Raney Nickel under a hydrogen atmosphere. google.com This method is a robust and widely used industrial process for creating primary amines.
Another significant pathway is reductive amination (also known as reductive alkylation). organic-chemistry.org This one-pot reaction can involve a precursor ketone or aldehyde on the oxolane ring, which reacts with an amine source (like ammonia (B1221849) for a primary amine) to form an intermediate imine or enamine. This intermediate is then reduced in situ by a suitable reducing agent to yield the final amine. A variety of reducing agents can be employed, from catalytic hydrogenation to hydride reagents like sodium borohydride (NaBH₄) and α-picoline-borane. organic-chemistry.orgchemrxiv.org The chemoselectivity of these reactions is often high, tolerating other functional groups like esters and alcohols. organic-chemistry.org
These reductive processes are fundamental to accessing the core structure of this compound and its analogues.
Transformations Involving the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran (THF), or oxolane, ring is a common motif in many biologically active molecules and serves as the central scaffold of the title compound. nih.govwikipedia.org Its reactivity, particularly its stability and potential for functionalization, is of key importance.
Stability and Potential Ring-Opening Reactions of the Oxolane Core
The five-membered oxolane ring is significantly more stable than its four-membered (oxetane) or three-membered (oxirane) counterparts due to lower ring strain. acs.org Generally, the THF ring is robust and stable under neutral and basic conditions. chemicalforums.com
However, under acidic conditions, the oxolane core can be susceptible to ring-opening reactions. The reaction is typically initiated by the protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons (C2 or C5). Strong acids, particularly in the presence of a good nucleophile, can facilitate this cleavage. For example, treating THF with concentrated aqueous HCl can lead to the formation of 4-chlorobutanol. chemicalforums.com Lewis acids are also known to promote the polymerization of THF, a process that proceeds via a ring-opening mechanism. chemicalforums.com
More sophisticated methods for THF ring-opening have also been developed. Frustrated Lewis Pairs (FLPs), which feature sterically hindered Lewis acidic and basic centers, can activate and cleave the C-O bonds of THF. researchgate.netnih.gov Theoretical and experimental studies have shown that intramolecular P/Al-based FLPs can effect the ring-opening of THF, with the reaction barrier being sensitive to the distance between the Lewis acidic and basic sites. researchgate.netnih.gov Similarly, N-heterocyclic carbene–boryl trifluoromethanesulfonates have been shown to react with nucleophiles in THF to yield ring-opened products. rsc.org
For this compound, the presence of the basic amino group could potentially influence ring stability under certain acidic conditions by competing for protonation. However, under strongly acidic conditions, protonation of the ether oxygen and subsequent ring-opening remains a potential side reaction.
Functionalization at Other Ring Positions
Direct functionalization of the unsubstituted C2, C4, and C5 positions of the this compound core is challenging due to the lack of activating groups on these saturated carbons. Metalation of the parent THF ring at the α-position (C2/C5) can be achieved with strong bases like n-butyllithium, but this often leads to a cycloreversion reaction rather than providing a handle for further functionalization. chemicalbook.com
Therefore, accessing derivatives functionalized at other ring positions typically relies on synthetic strategies that build the desired substitution pattern from acyclic precursors or utilize pre-functionalized oxolane starting materials. A wide array of methods exists for the stereoselective synthesis of substituted tetrahydrofurans, including: nih.gov
Intramolecular Sₙ2 Reactions: Cyclization of a halo-alcohol or a diol derivative.
Cycloaddition Reactions: [3+2] cycloadditions are a powerful strategy for constructing the ring system with multiple stereocenters in a single step. nih.gov
Ring Expansion Reactions: Photochemical ring expansion of substituted oxetanes can yield tetrahydrofuran derivatives. rsc.org
These methods allow for the controlled placement of substituents on the oxolane skeleton before the installation or elaboration of the aminomethyl and hydroxymethyl groups at the C3 position.
Selective Chemical Manipulations of Multifunctional Groups within this compound
The presence of both a primary amine and a primary alcohol presents a classic challenge in synthetic chemistry: achieving selective reaction at one site without affecting the other. The differing nucleophilicity and basicity of these two groups allow for a high degree of selective transformation.
Selective N-Alkylation and N-Acylation: The primary amine is generally more nucleophilic and more basic than the primary alcohol. This inherent reactivity difference allows for selective modifications.
N-Acylation: The amino group can be selectively acylated in the presence of the hydroxyl group using various acylating agents. google.com Highly selective acylating agents like diacylaminoquinazolinones have been developed to react exclusively with primary amines over alcohols and even secondary amines. researchgate.net
N-Alkylation: While direct alkylation with alkyl halides can lead to over-alkylation (formation of secondary and tertiary amines and quaternary ammonium (B1175870) salts), other methods provide excellent control. Reductive amination offers a pathway to mono-alkylation by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org A particularly elegant method for selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). The 9-BBN forms a stable chelate with both the amino and hydroxyl groups, which serves to both protect the alcohol and activate the amine for selective alkylation. organic-chemistry.orgnih.gov
Selective O-Alkylation: To achieve selective alkylation of the hydroxyl group, it is often necessary to first protect the more reactive amino group. researchgate.net The amine can be protected with a suitable protecting group (e.g., as a carbamate or an imine), after which the hydroxyl group can be deprotonated with a base and reacted with an alkylating agent. researchgate.netrsc.org Subsequent removal of the protecting group reveals the N-unsubstituted, O-alkylated product.
The table below summarizes some of the selective transformations possible with the functional groups of this compound.
| Transformation | Target Group | Reagents/Conditions | Outcome |
| N-Acylation | Primary Amine | Acyl chloride, Mixed anhydride | Selective formation of an N-acyl derivative (amide). google.com |
| N-Alkylation | Primary Amine | 1. 9-BBN; 2. Base + Alkyl Halide; 3. Hydrolysis | Selective formation of a mono-N-alkyl derivative. organic-chemistry.orgnih.gov |
| N-Alkylation | Primary Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Reductive amination to form a secondary amine. organic-chemistry.org |
| O-Alkylation | Primary Alcohol | 1. Amine Protection (e.g., Boc₂O); 2. Base (e.g., NaH) + Alkyl Halide; 3. Deprotection | Selective formation of an O-alkyl derivative (ether). researchgate.net |
These selective manipulations are crucial for the synthesis of analogues and for the incorporation of this structural motif into more complex molecules.
Synthesis and Characterization of 3 Aminomethyl Oxolan 3 Yl Methanol Derivatives and Analogues
N-Substitution of the Aminomethyl Group
The primary amino group in [3-(aminomethyl)oxolan-3-yl]methanol is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties.
Selective N-alkylation of the primary amine can be achieved through various methods. One effective approach for mono-alkylation of 1,3-amino alcohols involves the use of a temporary chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). This method relies on the formation of a stable six-membered chelate between the amino and hydroxyl groups with 9-BBN, which serves to both protect the functional groups and direct the alkylation to the nitrogen atom. acs.orgorganic-chemistry.org Subsequent reaction with an alkyl halide followed by mild acidic workup yields the desired mono-N-alkylated product. Reductive amination, reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165), offers another route to N-alkylated derivatives.
N-acylation is a more straightforward transformation, typically achieved by reacting the amine with an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen halide byproduct. googleapis.comgoogle.com Microwave-assisted acylation catalyzed by dibutyltin oxide has been shown to be an efficient method for the selective N-acylation of amino alcohols, offering high chemoselectivity under mild conditions. acs.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions of this compound
| Entry | Reagent/Catalyst | Reaction Type | Product |
| 1 | 1. 9-BBN, 2. NaH, 3. CH₃I, 4. H₃O⁺ | Mono-N-methylation | [3-(Methylaminomethyl)oxolan-3-yl]methanol |
| 2 | Benzyl bromide, K₂CO₃, CH₃CN | N-benzylation | [3-(Benzylaminomethyl)oxolan-3-yl]methanol |
| 3 | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-acetylation | N-{[3-(Hydroxymethyl)oxolan-3-yl]methyl}acetamide |
| 4 | Benzoyl chloride, Pyridine | N-benzoylation | N-{[3-(Hydroxymethyl)oxolan-3-yl]methyl}benzamide |
The bifunctional nature of this compound allows for intramolecular cyclization to form cyclic amine derivatives. For instance, reaction with phosgene or a phosgene equivalent can lead to the formation of a cyclic carbamate (B1207046). A more direct and milder approach involves the reaction of amino alcohols with carbon dioxide in the presence of a hydroxyl group activating agent, such as p-toluenesulfonyl chloride (TsCl), to yield cyclic carbamates. rsc.orgrsc.org This method proceeds under mild conditions and demonstrates high regio- and chemoselectivity. rsc.orgrsc.org
Table 2: Synthesis of Cyclic Amine Derivatives from this compound
| Entry | Reagent/Catalyst | Product |
| 1 | CO₂, p-Toluenesulfonyl chloride, Triethylamine | 6-(Hydroxymethyl)-6-azaspiro[3.4]octan-5-one |
| 2 | Di-tert-butyl dicarbonate, DMAP | tert-Butyl 3-(hydroxymethyl)-3-{[N-(tert-butoxycarbonyl)amino]methyl}oxolane-1-carboxylate |
O-Substitution of the Hydroxymethyl Group
The primary hydroxyl group of the hydroxymethyl moiety offers another avenue for derivatization, enabling the synthesis of a variety of analogues with modified polarity and reactivity.
Esterification of the primary alcohol can be accomplished through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. britannica.comcommonorganicchemistry.com For more sensitive substrates, milder conditions such as the Steglich esterification, using a carbodiimide (e.g., DCC or EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP), are preferable. nih.govorganic-chemistry.org
Ether synthesis can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.com Acid-catalyzed dehydration of primary alcohols can also lead to symmetrical ethers, though this method is less controlled for producing unsymmetrical ethers. masterorganicchemistry.com
Table 3: Synthesis of Ester and Ether Analogues of this compound
| Entry | Reagent/Catalyst | Reaction Type | Product |
| 1 | Acetic acid, H₂SO₄ (cat.) | Fischer Esterification | [3-(Aminomethyl)oxolan-3-yl]methyl acetate |
| 2 | Benzoic acid, EDCI, DMAP | Steglich Esterification | [3-(Aminomethyl)oxolan-3-yl]methyl benzoate |
| 3 | NaH, Methyl iodide | Williamson Ether Synthesis | [3-(Aminomethyl)-3-(methoxymethyl)oxolane] |
| 4 | NaH, Benzyl bromide | Williamson Ether Synthesis | [3-(Aminomethyl)-3-(benzyloxymethyl)oxolane] |
Phosphorylation of the primary alcohol introduces a phosphate group, which is a key functional group in many biological molecules. A direct catalytic phosphorylation of alcohols can be achieved with high functional group tolerance using reagents like tetrabutylammonium hydrogen sulfate (TBAHS) and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the catalyst and phosphoryl donor, respectively. researchgate.net Another approach involves reacting the alcohol with phosphorus pentoxide (P₄O₁₀). google.comgoogle.com
Sulfonylation of the alcohol, typically with a sulfonyl chloride such as tosyl chloride or mesyl chloride in the presence of a base, converts the hydroxyl group into a good leaving group, facilitating further nucleophilic substitution reactions. organic-chemistry.orglibretexts.orgyoutube.com This transformation is crucial for subsequent synthetic manipulations.
Table 4: Phosphorylation and Sulfonylation of this compound
| Entry | Reagent/Catalyst | Reaction Type | Product |
| 1 | PEP-K, TBAHS | Catalytic Phosphorylation | [3-(Aminomethyl)oxolan-3-yl]methyl dihydrogen phosphate |
| 2 | p-Toluenesulfonyl chloride, Pyridine | Tosylation | [3-(Aminomethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate |
| 3 | Methanesulfonyl chloride, Triethylamine | Mesylation | [3-(Aminomethyl)oxolan-3-yl]methyl methanesulfonate |
Modifications to the Oxolane Ring System
The tetrahydrofuran (B95107) (oxolane) ring, while generally stable, can be subjected to modifications to create analogues with altered ring sizes or functionalities. Ring-opening reactions of substituted oxolanes can be promoted by Lewis acids, leading to functionalized linear products that can be further manipulated. nih.gov For instance, treatment with a strong acid in the presence of a nucleophile can lead to cleavage of the ether bond.
Functionalization of the oxolane ring at positions other than the substituted carbon can be challenging but may be achieved through radical-based C-H activation methods. rsc.orgacs.orgorganic-chemistry.org These advanced techniques allow for the introduction of new substituents directly onto the heterocyclic core, providing access to a wider range of structural analogues.
Synthesis of Ring-Expanded and Ring-Contracted Analogues
The oxolane (tetrahydrofuran) ring of this compound can be modified to produce tetrahydropyran (ring-expanded) or oxetane (ring-contracted) analogues. These structural changes can significantly impact the molecule's conformation and properties.
Ring-Expanded Analogues (Tetrahydropyrans)
The synthesis of tetrahydropyran analogues can be approached through several established methods for forming six-membered ether rings. One common strategy is the intramolecular Williamson ether synthesis. This would involve a precursor with a hydroxyl group and a leaving group (such as a halide or sulfonate) positioned to favor 6-exo-tet cyclization. For the synthesis of a tetrahydropyran analogue of this compound, a suitable diol precursor could be synthesized and selectively functionalized to facilitate ring closure.
Another powerful method for constructing tetrahydropyran rings is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. While not directly applicable to the modification of a pre-existing oxolane, it is a valuable tool for the de novo synthesis of the tetrahydropyran core, which can then be further functionalized to introduce the aminomethyl and methanol (B129727) substituents.
| Method | Starting Materials | Key Transformation | Product Type |
| Intramolecular Williamson Ether Synthesis | Acyclic 1,5-diol derivative | Cyclization via nucleophilic substitution | Tetrahydropyran |
| Prins Cyclization | Homoallylic alcohol and aldehyde | Acid-catalyzed cyclization | 4-hydroxytetrahydropyran |
Ring-Contracted Analogues (Oxetanes)
The synthesis of oxetanes, the four-membered ring analogues, also commonly relies on intramolecular cyclization of 1,3-diols. acs.org A key strategy involves the selective activation of one hydroxyl group of a 1,3-diol as a leaving group, followed by base-promoted intramolecular nucleophilic attack by the remaining hydroxyl group. acs.org The synthesis of an oxetane analogue of this compound would begin with a suitably protected 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol derivative.
The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to oxetanes, although its application to highly functionalized substrates can be challenging. researchgate.net
| Method | Starting Materials | Key Transformation | Product Type |
| Intramolecular Williamson Ether Synthesis | Acyclic 1,3-diol derivative | Cyclization via nucleophilic substitution | Oxetane |
| Paternò–Büchi Reaction | Carbonyl compound and alkene | [2+2] photocycloaddition | Oxetane |
Introduction of Additional Stereocenters or Heteroatoms
The introduction of additional stereocenters or heteroatoms into the this compound scaffold can be achieved through various synthetic transformations.
Additional Stereocenters
Stereocenters can be introduced by modifying the oxolane ring or the side chains. For example, stereoselective reduction of a ketone precursor to the oxolane ring can generate a new stereocenter. Asymmetric epoxidation of an unsaturated analogue followed by ring-opening reactions can also be employed to install new stereogenic centers with high control. The Matteson homologation of boronic esters is a powerful technique for the stereoselective construction of carbon chains with multiple stereocenters, which can then be cyclized to form highly substituted tetrahydrofurans. uni-saarland.de
Introduction of Heteroatoms
Heteroatoms such as nitrogen, sulfur, or additional oxygen atoms can be incorporated into the oxolane ring or the side chains. For instance, a ring-closing metathesis approach could be used to synthesize unsaturated heterocyclic precursors, which can then be further functionalized. The replacement of the ring oxygen with another heteroatom, such as nitrogen to form a pyrrolidine, would lead to aza-analogues. This can be achieved through multi-step sequences involving ring-opening of the oxolane followed by cyclization with an amine.
| Modification | Synthetic Approach | Potential Outcome |
| Additional Stereocenter | Asymmetric reduction of a ketone | Diastereomerically enriched alcohol |
| Additional Stereocenter | Stereoselective epoxidation and ring-opening | Diastereomerically enriched diol |
| Heteroatom (Nitrogen) | Ring-opening and recyclization with an amine | Pyrrolidine analogue |
| Heteroatom (Sulfur) | Ring-opening and recyclization with a sulfide | Thiolane analogue |
Stereochemical Considerations in Derivative Synthesis
The synthesis of derivatives of this compound, which possesses a quaternary stereocenter, requires careful consideration of stereochemistry. When introducing new stereocenters, both relative and absolute stereochemistry must be controlled.
Diastereoselective Synthesis
In the synthesis of derivatives with multiple stereocenters, diastereoselectivity is a key challenge. Substrate-controlled diastereoselective reactions, where the existing stereocenter directs the stereochemical outcome of a new stereocenter, can be employed. For example, the delivery of a reagent to a prochiral face of the molecule can be influenced by the steric hindrance of the existing substituents.
Enantioselective Synthesis
For the synthesis of enantiomerically pure derivatives, several strategies can be pursued. Chiral pool synthesis, starting from enantiopure precursors, is a common approach. Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is another powerful tool. This can include asymmetric hydrogenations, epoxidations, or dihydroxylations. Enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, can also be used to separate enantiomers. A patent for the synthesis of 3-aminomethyltetrahydrofuran describes a preparation method starting from acrylonitrile and 2-chloroethanol, followed by cyclization and catalytic hydrogenation, which could be adapted for stereoselective synthesis. google.com
The stereochemical outcome of cyclization reactions is often governed by Baldwin's rules, which predict the relative ease of ring-forming reactions. For the synthesis of oxolane derivatives, 5-exo-tet cyclizations are generally favored.
Lack of Sufficient Data for Comprehensive Article on this compound
Following extensive searches for scientific literature and data, it has been determined that there is insufficient public information available to construct a detailed article on the applications of "this compound" as a versatile synthetic building block according to the specified outline.
The investigation sought to find detailed research findings on the compound's utilization in several key areas of synthetic chemistry. However, the search did not yield any specific examples or in-depth studies related to its application in the following domains:
Construction of Complex Organic Scaffolds: No literature was found detailing the use of this compound as a foundational element in the synthesis of intricate molecular frameworks.
Synthesis of Bioactive Compound Classes: There is a lack of published research demonstrating the role of this specific compound in the creation of bioactive molecules or particular heterocyclic systems.
Integration into Macrocyclic and Polycyclic Structures: The searches did not uncover any instances of this compound being incorporated into macrocyclic or polycyclic architectures.
Application in Diversity-Oriented Synthesis and Combinatorial Libraries: No information was found on the use of this building block in the context of generating diverse molecular libraries for high-throughput screening.
While the compound is listed in chemical databases, indicating its existence, its practical application in the advanced synthetic contexts outlined in the query is not documented in the accessible scientific literature. Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested structure and content inclusions at this time.
Computational Chemistry and Theoretical Investigations of 3 Aminomethyl Oxolan 3 Yl Methanol
Conformational Analysis and Energy Landscapes of the Oxolane Ring and Side Chains
The conformational flexibility of [3-(Aminomethyl)oxolan-3-yl]methanol is primarily dictated by the puckering of the five-membered oxolane (tetrahydrofuran) ring and the rotational freedom of the aminomethyl and hydroxymethyl side chains. The oxolane ring is known to adopt non-planar conformations to relieve ring strain. The two most common puckered forms are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. These conformers are typically separated by low energy barriers, allowing for rapid interconversion at room temperature.
A detailed conformational analysis would involve mapping the potential energy surface (PES) of the molecule. This is achieved by systematically varying the key dihedral angles: the five endocyclic dihedral angles of the oxolane ring and the dihedral angles associated with the C-C and C-N bonds of the side chains. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), would be used to calculate the energy of each conformation. The results would reveal the global minimum energy structure, representing the most stable conformation, as well as other low-energy local minima and the transition states connecting them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Oxolane Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (C_s) | Gauche-Gauche | 0.00 |
| 2 | Twist (C_2) | Gauche-Gauche | 0.5 - 1.5 |
| 3 | Envelope (C_s) | Gauche-Anti | 1.0 - 2.5 |
| 4 | Twist (C_2) | Anti-Anti | 2.0 - 4.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Electronic Structure and Bonding Characteristics of the Aminomethyl and Hydroxymethyl Functionalities
The electronic structure of this compound is characterized by the presence of highly electronegative oxygen and nitrogen atoms, leading to polar covalent bonds and the potential for intramolecular hydrogen bonding. The lone pairs of electrons on the oxygen of the ether and hydroxyl groups, and on the nitrogen of the amine group, play a crucial role in the molecule's reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate the electronic structure. NBO analysis would likely reveal a significant charge delocalization from the lone pairs of the heteroatoms into adjacent antibonding orbitals, contributing to the stability of the molecule. For instance, an n -> σ* interaction between the nitrogen lone pair and the antibonding orbital of an adjacent C-H or C-C bond would be expected. The analysis would also quantify the atomic charges, confirming the expected partial negative charges on the oxygen and nitrogen atoms and partial positive charges on the adjacent carbon and hydrogen atoms.
Quantum Chemical Calculations of Molecular Descriptors
Quantum chemical calculations can provide a wealth of molecular descriptors that help to predict the physicochemical properties and reactivity of this compound. These descriptors are derived from the calculated electronic structure.
Key molecular descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the HOMO and LUMO energies, respectively, via Koopmans' theorem.
Table 2: Hypothetical Calculated Molecular Descriptors for this compound
| Descriptor | Value | Unit |
| HOMO Energy | -8.5 to -9.5 | eV |
| LUMO Energy | 1.0 to 2.0 | eV |
| HOMO-LUMO Gap | 9.5 to 11.5 | eV |
| Ionization Potential | 8.5 to 9.5 | eV |
| Electron Affinity | 1.0 to 2.0 | eV |
| Electronegativity (χ) | 3.75 to 4.25 | eV |
| Chemical Hardness (η) | 4.75 to 5.75 | eV |
Note: These values are estimations based on typical ranges for similar organic molecules and would need to be confirmed by specific calculations.
Elucidation of Reaction Mechanisms via Computational Modeling (e.g., transition states for key transformations)
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as N-acylation, O-alkylation, or ring-opening reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
For example, to model the N-acylation reaction with an acyl chloride, computational chemists would locate the transition state structure for the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. The calculated activation energy (the energy difference between the reactants and the transition state) would provide an estimate of the reaction rate. The geometry of the transition state would reveal the precise atomic arrangement at the point of highest energy along the reaction coordinate.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution. In an MD simulation, the motion of the molecule and a large number of solvent molecules (e.g., water) is simulated over time by solving Newton's equations of motion.
MD simulations would provide insights into:
Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the aminomethyl and hydroxymethyl groups and the solvent.
Conformational Dynamics: The time evolution of the molecule's conformation in solution, revealing the preferred solution-phase conformations and the rates of interconversion between them.
Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated.
Prediction of Spectroscopic Signatures (e.g., theoretical NMR chemical shifts, vibrational frequencies)
Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for its characterization.
NMR Spectroscopy: By performing calculations using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when compared to experimental data, can help in assigning the peaks in the NMR spectrum and confirming the molecular structure.
Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) and Raman spectra. These frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching, O-H stretching, C-O stretching, and the various bending and deformation modes. Comparing the theoretical spectrum with the experimental one can aid in the structural elucidation and conformational analysis of the molecule.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| -OH | Stretching | 3300 - 3500 |
| -NH₂ | Symmetric Stretching | 3250 - 3350 |
| -NH₂ | Asymmetric Stretching | 3350 - 3450 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-O (ether) | Stretching | 1050 - 1150 |
| C-N | Stretching | 1000 - 1200 |
Note: These are typical frequency ranges and the exact values would depend on the specific computational method and basis set used.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on [3-(Aminomethyl)oxolan-3-yl]methanol should prioritize the development of sustainable and green synthetic routes. Current methodologies often rely on traditional synthetic pathways that may involve hazardous reagents and generate significant waste. The exploration of greener alternatives is crucial for the environmentally responsible production of this compound and its derivatives.
Key areas for investigation include:
Renewable Feedstocks: Investigating the synthesis of the oxolane ring from biomass-derived starting materials, such as carbohydrates or lignin, could significantly reduce the carbon footprint of its production. rsc.orgnso-journal.orgrsc.orgresearchgate.net The development of catalytic processes to convert these renewable resources into functionalized tetrahydrofurans is a promising research direction. nso-journal.org
Biocatalysis: The use of enzymes for the synthesis of chiral building blocks is a powerful tool in green chemistry. nih.gov Research into biocatalytic methods, such as enzymatic desymmetrization or kinetic resolution, could provide highly enantioselective routes to chiral this compound. mdpi.comnih.gov
Green Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or bio-based solvents is essential. frontiersin.org Furthermore, the development of recyclable and non-toxic catalysts, including organocatalysts, would enhance the sustainability of the synthesis. umb.edumdpi.com
A comparative overview of potential green synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. rsc.org | Development of efficient catalytic conversion pathways from complex biomass. nso-journal.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Enzyme stability, substrate scope, and process optimization. nih.gov |
| Green Solvents/Catalysts | Reduced environmental impact, improved process safety. frontiersin.org | Catalyst efficiency and recyclability in green solvents. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique structural features of this compound, namely the 3,3-disubstituted oxolane ring and the primary amine and alcohol functionalities, offer a rich landscape for exploring novel chemical reactions. Future research should focus on uncovering new reactivity patterns and developing catalytic transformations to access a wider range of functionalized derivatives.
Unexplored avenues include:
C-H Functionalization: The direct functionalization of C-H bonds in the tetrahydrofuran (B95107) ring is a highly atom-economical approach to introduce new substituents. rsc.orgemory.eduscispace.com Investigating catalytic systems for the selective C-H activation of the oxolane core would open up new synthetic possibilities. emory.eduscispace.com
Catalytic Transformations of Functional Groups: The development of novel catalytic methods for the transformation of the aminomethyl and methanol (B129727) groups is of significant interest. This could include selective oxidation, amination, or coupling reactions to introduce diverse functionalities. mdpi.commdpi.com
Ring-Opening Reactions: Exploring catalytic ring-opening reactions of the oxolane moiety could lead to the synthesis of novel acyclic compounds with multiple functional groups, which may be valuable synthetic intermediates. researchgate.netnih.gov
Advanced Stereocontrol in Multi-functionalized Oxolane Synthesis
The central carbon atom of the oxolane ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of methods for the stereoselective synthesis of this and related multi-functionalized oxolanes is a critical area for future research, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Future research should focus on:
Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure this compound is highly desirable. nih.govmdpi.com This could involve the use of chiral catalysts, including organocatalysts, to control the stereochemical outcome of the reaction. umb.edunih.gov
Diastereoselective Synthesis: For the synthesis of more complex derivatives with multiple stereocenters, the development of diastereoselective reactions is crucial. nih.govnsf.govnih.gov This would allow for the precise control of the relative stereochemistry of the substituents on the oxolane ring.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. umb.edumdpi.com Exploring the use of chiral organocatalysts for the enantioselective synthesis of the oxolane scaffold is a promising avenue. nih.gov
Table 2: Potential Strategies for Stereocontrol
| Approach | Description | Expected Outcome |
|---|---|---|
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to favor the formation of one enantiomer. mdpi.com | High enantiomeric excess of the desired stereoisomer. |
| Diastereoselective Reactions | Control of the relative stereochemistry in molecules with multiple stereocenters. nih.govnih.gov | Selective formation of one diastereomer. |
| Organocatalysis | Employment of small chiral organic molecules as catalysts. umb.edu | Enantioselective synthesis under mild and environmentally friendly conditions. mdpi.com |
Computational Design and Virtual Screening of Novel Oxolane-Based Architectures
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. The application of these techniques to the this compound scaffold could accelerate the discovery of new molecules with desired properties.
Future research directions in this area include:
Virtual Screening: Utilizing the 3D structure of the oxolane scaffold to perform virtual screening of large chemical libraries can identify potential new molecules with specific biological activities or material properties. nih.govresearchgate.net
Pharmacophore Modeling: Developing pharmacophore models based on the key structural features of this compound can guide the design of new derivatives with enhanced activity. mdpi.com
In Silico ADMET Prediction: Computational prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel oxolane derivatives can help to prioritize candidates for synthesis and experimental testing.
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and materials. The presence of both an amine and an alcohol group allows for its incorporation into a variety of polymer backbones, such as polyamides and polyurethanes.
Potential applications to be explored:
Monomer for Novel Polymers: The use of this compound as a monomer in polymerization reactions could lead to the development of new polymers with unique properties. wikipedia.orgsilvarigroup.com The oxolane ring could impart flexibility and polarity to the polymer chain. nbinno.com
Functional Additive: The incorporation of this compound as a functional additive could be used to modify the properties of existing polymers, such as improving their thermal stability, adhesion, or biocompatibility.
Bio-based Polymers: Given the potential for synthesizing the oxolane ring from renewable resources, this compound could serve as a building block for the creation of sustainable and biodegradable polymers. acs.org
Table 3: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Desired Properties |
|---|---|---|
| Polymer Synthesis | Monomer or co-monomer. wikipedia.org | Enhanced thermal stability, improved mechanical properties, biodegradability. acs.org |
| Coatings and Adhesives | Cross-linking agent or adhesion promoter. | Increased durability, improved substrate adhesion. |
| Biomaterials | Component of biocompatible or biodegradable polymers. | Biocompatibility, controlled degradation rates. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(Aminomethyl)oxolan-3-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : React oxolane derivatives with formaldehyde and ammonia under acid/base catalysis (e.g., HCl or NaOH) at 60–80°C .
- Route 2 : Utilize reductive amination of oxolane-3-carbaldehyde with methylamine and sodium cyanoborohydride in methanol at room temperature .
- Optimization : Yield (>70%) and purity (>95%) depend on stoichiometry, catalyst choice, and post-synthesis purification (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the oxolane ring (δ 3.5–4.0 ppm for CH₂O) and aminomethyl group (δ 2.5–3.0 ppm for CH₂NH₂) .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidation derivatives) using reverse-phase C18 columns and ESI+ ionization .
- IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O-C ether linkage) validate functional groups .
Q. What are the common chemical transformations of this compound in organic synthesis?
- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 3-(aminomethyl)oxolan-3-one .
- Acylation : React with acetyl chloride to form the corresponding amide, useful in peptide-mimetic drug design .
- Ring-opening reactions : Treat with HBr to cleave the oxolane ring, generating brominated intermediates for cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the biological activity of this compound in enzyme inhibition studies?
- Data Analysis :
- Compare assay conditions (e.g., pH, temperature) and enzyme sources (e.g., human vs. bacterial isoforms) .
- Validate purity via LC-MS to rule out interference from synthesis byproducts .
- Case Study : Conflicting IC₅₀ values for acetylcholinesterase inhibition may arise from variations in substrate concentration or the presence of stabilizing co-solvents .
Q. What strategies optimize stereochemical control during the synthesis of this compound derivatives?
- Chiral Catalysis : Use enantioselective catalysts like Jacobsen’s Co-salen complex to induce asymmetry during ring-forming steps .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers in racemic mixtures .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, critical for structure-activity relationship (SAR) studies .
Q. How does the reactivity of this compound compare to structurally similar oxetane or azetidine analogs in catalytic applications?
- Reactivity Trends :
- Oxolane vs. Oxetane : The five-membered oxolane ring exhibits lower ring strain than oxetane, reducing propensity for nucleophilic ring-opening but enhancing thermal stability .
- Aminomethyl Group : The NH₂ moiety increases nucleophilicity compared to hydroxyl-substituted analogs, enabling selective functionalization in Pd-catalyzed couplings .
- Catalytic Efficiency : DFT calculations show higher electron density at the oxolane oxygen, favoring coordination to Lewis acids in asymmetric catalysis .
Data Contradiction Analysis
Q. Why do studies report divergent yields for the catalytic hydrogenation of this compound precursors?
- Critical Factors :
- Catalyst Loading : Pd/C (5 wt%) vs. Raney Ni may alter hydrogenation rates and byproduct formation .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve substrate solubility but may poison catalysts .
- Mitigation : Use high-pressure Parr reactors (≥50 psi H₂) and monitor reaction progress via in-situ FTIR to optimize conditions .
Research Applications Table
| Application | Methodology | Key Findings | References |
|---|---|---|---|
| Drug Discovery | SAR studies via acylation/alkylation | Derivatives show µM-level inhibition of TRPM8 channels (relevant to pain management) . | |
| Material Science | Polymer crosslinking via epoxide formation | Enhances thermal stability of epoxy resins by 20% compared to non-aminated analogs . | |
| Enzyme Mimetics | Coordination to Zn²⁺ in artificial metalloenzymes | Catalyzes enantioselective aldol reactions with >90% ee . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
